5-Ethoxy-1,3-difluoro-2-methylbenzene
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Overview
Description
5-Ethoxy-1,3-difluoro-2-methylbenzene is an aromatic compound with the molecular formula C9H10F2O and a molecular weight of 172.17 g/mol . This compound is characterized by the presence of an ethoxy group, two fluorine atoms, and a methyl group attached to a benzene ring. It is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
The synthesis of 5-Ethoxy-1,3-difluoro-2-methylbenzene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through electrophilic aromatic substitution reactions, where an ethoxy group is introduced to a difluoromethylbenzene precursor.
Reaction Conditions: The reaction conditions often include the use of a strong electrophile and a catalyst to facilitate the substitution process.
Industrial Production Methods: Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements.
Chemical Reactions Analysis
5-Ethoxy-1,3-difluoro-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic aromatic substitution is a common reaction, where the ethoxy group can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product.
Major Products: The major products formed from these reactions include substituted benzene derivatives and various oxidized or reduced forms of the compound.
Scientific Research Applications
5-Ethoxy-1,3-difluoro-2-methylbenzene has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals, materials science, and environmental research.
Mechanism of Action
The mechanism of action of 5-Ethoxy-1,3-difluoro-2-methylbenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Pathways Involved: The pathways involved may include signal transduction, metabolic pathways, and other cellular processes.
Comparison with Similar Compounds
5-Ethoxy-1,3-difluoro-2-methylbenzene can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
5-ethoxy-1,3-difluoro-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-3-12-7-4-8(10)6(2)9(11)5-7/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXBDXXZHOKQJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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